

An In-depth Technical Guide to the Characterization of 4-(p-Methoxyphenyl)cyclohexanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-Methoxyphenyl)cyclohexanone

Cat. No.: B1589243

[Get Quote](#)

Abstract

4-(p-Methoxyphenyl)cyclohexanone is a valuable substituted cyclohexanone derivative that serves as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.^[1] Its structural features—a cyclohexanone ring providing a conformational scaffold and a methoxyphenyl group influencing electronic properties and potential biological interactions—make its precise characterization essential for quality control, reaction monitoring, and regulatory compliance in drug development and chemical research. This guide provides a comprehensive overview of the essential analytical techniques employed to confirm the identity, purity, and structure of 4-(p-Methoxyphenyl)cyclohexanone, grounded in established scientific principles and methodologies.

Introduction and Physicochemical Properties

4-(p-Methoxyphenyl)cyclohexanone, with the chemical formula $C_{13}H_{16}O_2$, is an organic compound featuring a cyclohexanone core substituted at the 4-position with a 4-methoxyphenyl (anisyl) group.^[2] This structure is a common motif in medicinal chemistry, and understanding its fundamental properties is the first step in its characterization.

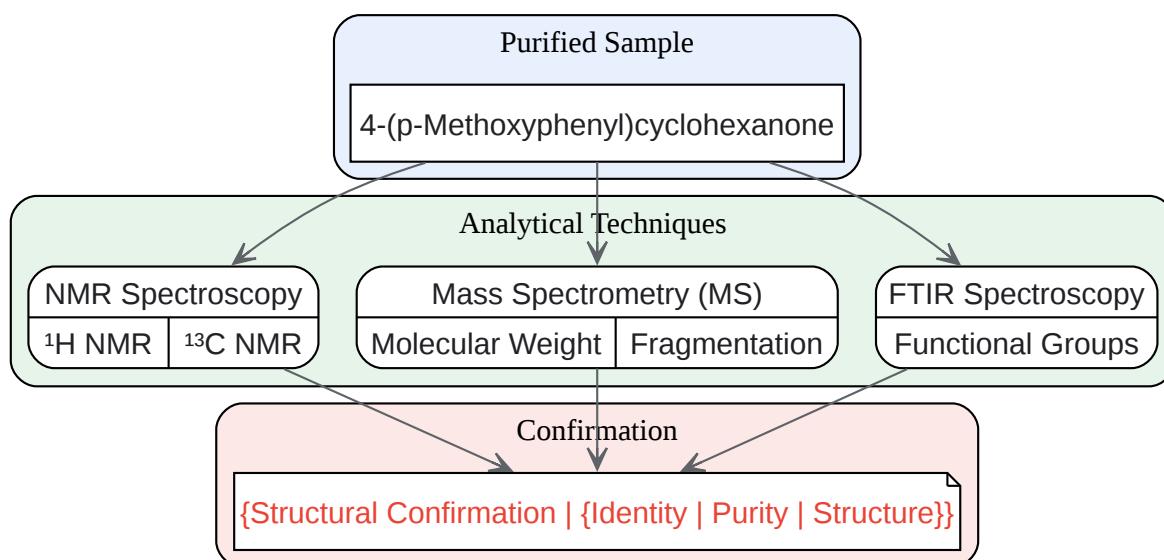
Table 1: Physicochemical Properties of 4-(p-Methoxyphenyl)cyclohexanone

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₆ O ₂	[2]
Molecular Weight	204.26 g/mol	[2][3]
Appearance	Typically a solid at room temperature	General Knowledge
Boiling Point	~358.1 °C (Predicted)	[4]
Density	~1.121 g/cm ³ (Predicted)	[4]
CAS Number	5309-16-0	[2]

Synthesis and Purification Overview

The synthesis of 4-(p-Methoxyphenyl)cyclohexanone is a critical precursor to its characterization. A common and effective method involves the oxidation of the corresponding alcohol, 4-(p-Methoxyphenyl)cyclohexanol. This precursor is typically generated through the catalytic hydrogenation of 4-(p-Methoxyphenyl)phenol.[1]

The oxidation step is crucial for yielding the target ketone. While various oxidizing agents can be employed, modern, greener approaches often utilize oxygen-containing gases in the presence of a catalytic system to ensure high yield and minimize toxic byproducts.[1]


[Click to download full resolution via product page](#)

Caption: General synthesis workflow for 4-(p-Methoxyphenyl)cyclohexanone.

Post-synthesis, purification is paramount. Recrystallization from a suitable solvent system, such as ether and a nonpolar solvent like hexanes, is a standard method to obtain the compound in high purity, which is a prerequisite for accurate analytical characterization.[5]

Core Analytical Characterization Workflow

A multi-technique approach is required for the unambiguous characterization of 4-(p-Methoxyphenyl)cyclohexanone. Each technique provides a unique piece of structural information, and together, they form a self-validating system.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for the analytical characterization of the target compound.

Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Protocol for NMR Sample Preparation and Acquisition:

- Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[6]

- Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition: Employ a standard single-pulse sequence. Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[6]
- ^{13}C NMR Acquisition: Use a proton-decoupled pulse program. A higher number of scans (1024 or more) is necessary due to the low natural abundance of the ^{13}C isotope.[6]
- Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Expected Spectral Data:

- ^1H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl group, the methoxy (-OCH₃) protons, and the aliphatic protons of the cyclohexanone ring. The aromatic region will likely show two doublets, characteristic of a 1,4-disubstituted benzene ring. The methoxy group will appear as a sharp singlet around 3.8 ppm. The cyclohexanone protons will appear as complex multiplets in the aliphatic region.
- ^{13}C NMR: The proton-decoupled ^{13}C NMR spectrum will show unique signals for each carbon atom in a different chemical environment. Key signals include the carbonyl carbon (C=O) of the cyclohexanone ring (typically $\delta > 200$ ppm), the aromatic carbons, the methoxy carbon (around 55 ppm), and the aliphatic carbons of the cyclohexyl ring.

Table 2: Representative ^{13}C NMR Chemical Shifts for Substituted Cyclohexanones

Carbon Environment	Typical Chemical Shift (δ , ppm)	Reference
Carbonyl (C=O)	208 - 212	[7]
Quaternary Aromatic (C-O)	158 - 160	[8]
Aromatic (CH)	114 - 130	[8]
Methoxy (-OCH ₃)	~55.1	[8]
Cyclohexyl (CH)	25 - 50	[7]
Cyclohexyl (CH ₂)	25 - 50	[7]

Note: Exact chemical shifts can vary based on solvent and experimental conditions. Data from similar structures is used for prediction.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule.[9]

Protocol for ATR-FTIR Analysis:

- Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. No extensive sample preparation is needed. [9]
- Data Acquisition: Ensure firm and even contact between the sample and the ATR crystal. Collect the spectrum, typically by co-adding 16 or 32 scans, over a range of 4000-400 cm⁻¹.
- Background Correction: A background spectrum of the clean, empty ATR crystal must be collected and automatically subtracted from the sample spectrum.

Expected Spectral Data: The FTIR spectrum provides a molecular "fingerprint" and confirms the presence of key functional groups.

Table 3: Key FTIR Absorption Bands for 4-(p-Methoxyphenyl)cyclohexanone

Functional Group	Expected Wavenumber (cm ⁻¹)	Vibration Type	Reference
C=O (Ketone)	1700 - 1720	Strong, Sharp Stretch	[10][11]
C-H (Aromatic)	3000 - 3100	Stretch	General
C-H (Aliphatic)	2850 - 3000	Stretch	[12]
C=C (Aromatic)	1580 - 1610	Stretch	[13]
C-O (Aryl Ether)	1230 - 1270 (asymmetric)	Strong Stretch	General
C-O (Aryl Ether)	1020 - 1050 (symmetric)	Stretch	General

The most prominent and diagnostic peak will be the strong carbonyl (C=O) stretch, confirming the presence of the cyclohexanone moiety.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.

Protocol for Mass Spectrometry Analysis:

- **Sample Introduction:** The sample can be introduced via various methods, including Direct Infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- **Ionization:** Electron Ionization (EI) is a common method that generates a molecular ion and a series of characteristic fragment ions.
- **Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Expected Spectral Data:

- Molecular Ion ($M^{+\bullet}$): A peak corresponding to the molecular weight of the compound ($m/z = 204.26$) should be observed.
- Fragmentation Pattern: The molecule will fragment in a predictable manner. Key fragments for similar structures often arise from the loss of small, stable molecules or radicals. For instance, fragmentation of the related compound 2-(4-Methoxybenzylidene)cyclohexanone shows significant ions at m/z 135 (4-methoxybenzylidene cation) and m/z 121 (4-methoxyphenyl cation), which are indicative of the methoxyphenyl moiety.[14]

Safety and Handling

As a laboratory chemical, 4-(p-Methoxyphenyl)cyclohexanone requires careful handling. While specific data for this exact compound is limited, related cyclohexanones are classified with potential hazards.[15][16]

- Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[15][17]
- Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[15] Avoid contact with skin and eyes.[17]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[15][16]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[16]

Conclusion

The comprehensive characterization of 4-(p-Methoxyphenyl)cyclohexanone is achieved through the synergistic application of NMR spectroscopy, FTIR spectroscopy, and mass spectrometry. This orthogonal approach ensures the unambiguous confirmation of the compound's chemical structure, identity, and purity. The protocols and expected data outlined in this guide serve as a robust framework for researchers and scientists in the fields of chemical synthesis and drug development, ensuring the quality and integrity of this important chemical intermediate.

References

- Apollo Scientific. (2022, September 16). 4-Methoxycyclohexanone Safety Data Sheet.
- Sigma-Aldrich. (2017, September 27). Safety Data Sheet.
- PrepChem. (n.d.). Synthesis of 4-acetoxymethyl-**4-(4-methoxyphenyl)cyclohexanone**.
- Sigma-Aldrich. (2024, January 26). SAFETY DATA SHEET.
- The Royal Society of Chemistry. (n.d.). Synthesis, characterization of Diarylidene cyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. Retrieved from The Royal Society of Chemistry website.
- Quick Company. (2020, August 21). A Process For The Synthesis Of 4 Methoxycyclohexanone.
- ChemicalBook. (n.d.). 4-(4-Methoxyphenoxy)cyclohexanone CAS#: 250234-92-5.
- PubChem. (n.d.). 2-(4-Methoxyphenyl)cyclohexanone.
- ChemicalBook. (n.d.). **4-(4-methoxyphenyl)cyclohexanone** | 5309-16-0.
- Google Patents. (2021, May 11). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
- DOMO Caproleuna GmbH. (2022, December 20). SAFETY DATA SHEET for CYCLOHEXANONE.
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.
- BenchChem. (2025). Technical Whitepaper: 3-[(4-Methoxyphenyl)methyl]cyclohexanone.
- Google Patents. (2015, December 16). CN105152884A - Preparation method of 4-methoxycyclohexanone.
- BenchChem. (2025, December). Validating the Structure of 2-(4-Methoxybenzylidene)cyclohexanone: A Comparative Guide to Mass Spectrometry.
- The Royal Society of Chemistry. (2016). VI. 1H and 13C NMR Spectra. Retrieved from The Royal Society of Chemistry website.
- PubChem. (n.d.). 4-Hydroxy-4-(2-methoxy-phenyl)-cyclohexanone.
- National Institutes of Health. (n.d.). 2-(4-Methoxyphenylsulfinyl)cyclohexan-1-one.
- Chemsoc. (2025, August 25). 4-Methoxycyclohexanone | CAS#:13482-23-0.
- Biological Magnetic Resonance Bank. (n.d.). bmse000405 Cyclohexanone at BMRB.
- ResearchGate. (n.d.). Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl.
- PubChem. (n.d.). 1-(4-Methoxyphenyl)pentan-1-one.
- De Gruyter. (n.d.). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields.
- SpectraBase. (n.d.). Cyclohexanone, 2-[[[(4-methoxyphenyl)methylamino]methyl]- - Optional[13C NMR] - Chemical Shifts.
- U.S. Drug Enforcement Administration. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile.
- Sigma-Aldrich. (n.d.). 1-(4-METHOXYPHENYL)-1-CYCLOHEXENE AldrichCPR.
- National Institute of Standards and Technology. (n.d.). 2-Butanone, 4-(4-methoxyphenyl)- - NIST WebBook.

- BenchChem. (2025). Application Note: ^1H and ^{13}C NMR Characterization of 4-(4-Ethoxyphenyl)-2-methyl-1-butene.
- National Institute of Standards and Technology. (n.d.). Cyclohexanone - NIST WebBook.
- ResearchGate. (2025, August 6). Combined ATR-FTIR and DFT study of cyclohexanone adsorption on hydrated TiO_2 anatase surfaces.
- National Institute of Standards and Technology. (n.d.). Cyclohexanone, 4-methyl- - NIST WebBook.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 2. 4-(4-methoxyphenyl)cyclohexanone | 5309-16-0 [chemicalbook.com]
- 3. 2-(4-Methoxyphenyl)cyclohexanone | C13H16O2 | CID 254292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(4-Methoxyphenoxy)cyclohexanone CAS#: 250234-92-5 [m.chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bmse000405 Cyclohexanone at BMRB [bmrbi.io]
- 8. rsc.org [rsc.org]
- 9. d-nb.info [d-nb.info]
- 10. Cyclohexanone [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. louisville.edu [louisville.edu]

- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Characterization of 4-(p-Methoxyphenyl)cyclohexanone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1589243#aracterization-of-4-p-methoxyphenyl-cyclohexanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com